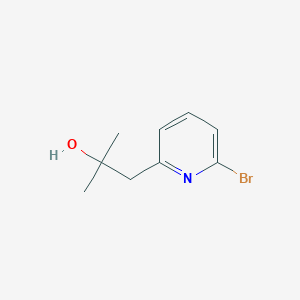

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL

Description

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,12)6-7-4-3-5-8(10)11-7/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUXYSRNGUAGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696754 | |

| Record name | 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955369-59-2 | |

| Record name | 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)propan-2-ol: A Key Intermediate in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(6-bromopyridin-2-yl)propan-2-ol, a pivotal building block in contemporary medicinal chemistry. While the nomenclature "1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL" was specified, this guide will focus on the scientifically prevalent and well-documented isomer, 2-(6-bromopyridin-2-yl)propan-2-ol. The "1-" designation would imply a chemically unlikely pyridinium ylide structure, for which there is a notable absence of data in the scientific literature. It is presumed that the intended compound of interest is the 2-substituted isomer, which is a stable and versatile synthetic intermediate.

Chemical Identity and Molecular Structure

2-(6-Bromopyridin-2-yl)propan-2-ol is a substituted pyridine derivative characterized by a propan-2-ol group at the 2-position and a bromine atom at the 6-position of the pyridine ring. This strategic placement of functional groups makes it a valuable precursor for introducing a gem-dimethyl alcohol moiety onto a pyridine scaffold, a common structural motif in pharmacologically active compounds.

The chemical structure is as follows:

Caption: 2D and 3D representations of 2-(6-Bromopyridin-2-yl)propan-2-ol.

Key Structural Features:

-

Pyridine Ring: A heterocyclic aromatic ring that is a common scaffold in many drug molecules due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

-

Bromo Group: A versatile functional group that can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.

-

Tertiary Alcohol (Propan-2-ol group): This bulky, polar group can influence the solubility and pharmacokinetic properties of a molecule. The gem-dimethyl groups can also provide steric hindrance and influence binding conformations.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(6-bromopyridin-2-yl)propan-2-ol is presented in the table below. These properties are crucial for designing synthetic protocols, purification methods, and for understanding the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C8H10BrNO | [1][2] |

| Molecular Weight | 216.08 g/mol | [1][2] |

| CAS Number | 638218-78-7 | [1][2] |

| Appearance | Colorless to off-white solid-liquid mixture | [1] |

| Boiling Point (Predicted) | 273.2 ± 25.0 °C | [1] |

| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.23 ± 0.29 | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis and Reaction Mechanisms

The synthesis of 2-(6-bromopyridin-2-yl)propan-2-ol is typically achieved through a Grignard reaction or, as detailed in the literature, via a lithium-halogen exchange followed by quenching with an electrophile.[1] A representative synthetic protocol is outlined below.

Synthetic Protocol: Lithiation and Alkylation of 2,6-Dibromopyridine

This method involves the selective monolithiation of 2,6-dibromopyridine followed by the addition of acetone to introduce the propan-2-ol moiety.

Step-by-Step Methodology:

-

Reaction Setup: A dry 250 mL round-bottomed flask is equipped with a magnetic stir bar, a septum, and a temperature probe. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: A 1.6 M solution of n-butyllithium in hexanes (31.2 mL, 50 mmol) is added to the flask. The reaction vessel is then cooled to -76 °C using a dry ice-acetone bath.

-

Solvent and Substrate Addition: Tetrahydrofuran (THF, 30 mL) is added, followed by the slow, dropwise addition of a solution of 2,6-dibromopyridine (11.5 g, 50 mmol) in THF (60 mL) via syringe. The internal temperature should be maintained below -60 °C.

-

Lithiation: The resulting dark yellow-brown solution is stirred in the dry ice bath for 30 minutes to ensure complete monolithiation.

-

Electrophilic Quench: Acetone (6 mL, 80 mmol) is added to the reaction mixture.

-

Warming and Quenching: The reaction is stirred in the dry ice bath for an additional 15 minutes and then allowed to slowly warm to room temperature over 1 hour. The reaction is then carefully quenched by the addition of a 5% aqueous ammonium chloride solution (50 mL).

-

Workup and Purification: The reaction mixture is extracted with dichloromethane. The combined organic phases are dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Product Characterization: The final product, 2-(6-bromopyridin-2-yl)propan-2-ol, is obtained as an orange oil with a high yield (typically around 98%).[1] The identity and purity of the product should be confirmed by spectroscopic methods such as NMR and mass spectrometry. The mass spectrum will show characteristic peaks at m/z 216 and 218, corresponding to the [M+H]+ ions with the two isotopes of bromine.[1]

Caption: Synthetic workflow for 2-(6-Bromopyridin-2-yl)propan-2-ol.

Spectroscopic Characterization

The structural elucidation of 2-(6-bromopyridin-2-yl)propan-2-ol relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the propan-2-ol group. The integration of these signals will be consistent with the number of protons in each environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Mass Spectrometry: As mentioned, the mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[1]

Applications in Drug Discovery and Development

2-(6-Bromopyridin-2-yl)propan-2-ol serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further functionalization of the pyridine ring, making it a versatile building block for creating libraries of compounds for high-throughput screening.

The pyridine moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3][4] The introduction of the 2-methylpropan-2-ol group can modulate the physicochemical properties of the parent molecule, potentially improving its solubility, metabolic stability, and overall pharmacokinetic profile. These are critical considerations in the drug discovery and development process.[5]

Safety and Handling

2-(6-Bromopyridin-2-yl)propan-2-ol should be handled with appropriate safety precautions in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

2-(6-Bromopyridin-2-yl)propan-2-ol is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an important tool for the construction of novel molecules with potential therapeutic value. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

PubChem. 1-Bromo-2-methylpropan-2-ol | C4H9BrO | CID 547846. [Link]

-

PubChem. 2-(6-Bromopyridin-2-yl)propan-2-ol. [Link]

-

PubChem. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811. [Link]

-

FooDB. Showing Compound 2-Methylpropan-2-ol132 (FDB006719). [Link]

-

Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

YouTube. Structural Formula for 2-Methyl-2-propanol (tert-Butyl alcohol). [Link]

-

MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

-

AMERICAN ELEMENTS. 1-Bromo-2-methylpropan-2-ol | CAS 38254-49-8. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

PubMed. N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

-

Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). [Link]

-

Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

Sources

- 1. 2-(6-broMopyridin-2-yl)propan-2-ol | 638218-78-7 [chemicalbook.com]

- 2. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol

The following technical guide details the synthesis of 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol , a critical halogenated pyridine intermediate used in the development of pharmacophores (e.g., glucokinase activators) and privileged ligands (e.g., PNN pincer complexes).[1]

Executive Summary & Retrosynthetic Analysis

The synthesis of 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol requires the construction of a C(sp³)-C(sp³) bond between the C2-methyl position of a pyridine ring and a tertiary alcohol moiety.[1] The primary challenge lies in the chemoselectivity required to functionalize the alkyl side chain without displacing the C6-bromine atom, which is susceptible to halogen-lithium exchange or nucleophilic aromatic substitution.[1]

Retrosynthetic Disconnection

The most direct retrosynthetic disconnection cleaves the bond between the benzylic carbon and the tertiary alcohol center.[1] This suggests two primary forward pathways:

-

Lateral Lithiation (Pathway A): Nucleophilic attack of a lithiated picoline species on acetone.[1]

-

Reformatsky Reaction (Pathway B): Zinc-mediated addition of an

-bromo picoline to acetone.[1]

Pathway A is the "Gold Standard" for laboratory-scale synthesis due to high atom economy and direct access from commercially available starting materials.[1]

Figure 1: Retrosynthetic analysis revealing the lateral lithiation strategy.

Primary Pathway: Lateral Lithiation (Direct Addition)[1]

This pathway utilizes Lithium Diisopropylamide (LDA) to selectively deprotonate the methyl group of 2-bromo-6-methylpyridine.[1] Unlike n-butyllithium, which may attack the bromine (halogen-lithium exchange) or the pyridine ring (nucleophilic addition), LDA is sufficiently bulky and basic to favor kinetic deprotonation of the acidic picolylic protons (

Reaction Scheme

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature | -78°C (Cryogenic) | Prevents "Dance" rearrangement and bromine displacement.[1] |

| Base | LDA (1.1 equiv) | Non-nucleophilic base prevents |

| Solvent | Anhydrous THF | Stabilizes the lithiated intermediate via coordination. |

| Addition Rate | Dropwise (Slow) | Exothermic control; prevents localized heating. |

| Quench | Mild proton source to avoid acid-catalyzed dehydration.[1] |

Detailed Experimental Protocol

Reagents:

-

2-Bromo-6-methylpyridine (1.0 equiv, 10 mmol, 1.72 g)[1]

-

Diisopropylamine (1.2 equiv, 12 mmol)

-

n-Butyllithium (1.6 M in hexanes, 1.2 equiv, 12 mmol)

-

Acetone (Dry, 1.5 equiv, 15 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL)[1]

Step-by-Step Methodology:

-

LDA Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charge with anhydrous THF (30 mL) and diisopropylamine (1.7 mL).[1]

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi (7.5 mL, 1.6 M) dropwise over 10 minutes.

-

Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

-

-

Lateral Deprotonation:

-

Dissolve 2-bromo-6-methylpyridine (1.72 g) in anhydrous THF (20 mL).

-

Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

-

Observation: The solution typically turns a deep red/orange color, indicating the formation of the picolyllithium species.

-

Stir for 45 minutes at -78°C. Do not allow the temperature to rise , as this promotes decomposition.

-

-

Electrophile Addition:

-

Add anhydrous acetone (1.1 mL) dropwise to the reaction mixture.

-

Stir at -78°C for 1 hour.

-

Allow the mixture to warm slowly to room temperature over 2 hours.

-

-

Workup & Purification:

Mechanistic Pathway

The success of this reaction relies on the kinetic acidity of the methyl protons.[1] The nitrogen atom of the pyridine ring inductively stabilizes the carbanion, while the steric bulk of LDA prevents attack at the bromine position.

Figure 2: Mechanistic flow of the lateral lithiation pathway.[1]

Alternative Pathway: Reformatsky Reaction (Scalable)[1]

For large-scale applications where handling organolithiums is hazardous, the Reformatsky reaction offers a safer, albeit longer, alternative. This route uses Zinc metal, which is far more tolerant of functional groups and operates at higher temperatures.

Workflow:

-

Radical Bromination: 2-Bromo-6-methylpyridine + NBS

2-Bromo-6-(bromomethyl)pyridine.[1] -

Zinc Insertion: Reaction of the bromomethyl intermediate with activated Zinc dust.[1]

-

Addition: Reaction with acetone to yield the target alcohol.

Advantages:

-

Eliminates the risk of halogen-lithium exchange at the C6-Br position.[1]

-

Zinc enolates are less basic, reducing side reactions with acetone (aldol condensation).

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR (400 MHz,

- 7.20 - 7.50 ppm: Multiplets (3H, Pyridine aromatic protons).[1] Look for the characteristic splitting of the 2,6-substituted ring.

-

2.85 ppm: Singlet (2H,

-

1.25 ppm: Singlet (6H,

Safety Considerations:

-

Organolithiums: LDA and n-BuLi are pyrophoric.[1] All transfers must occur under inert atmosphere (

or Ar).[1] -

Exotherms: The quenching step is exothermic; add ammonium chloride slowly.[1]

References

-

Lateral Lithiation of Halogenated Pyridines

- Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 2-halopyridines: A review." Tetrahedron Letters.

-

Source: [1]

-

Reaction of Picolyllithium with Electrophiles

- Kondolff, I., et al. (2014). "Synthesis of Pyridine-Containing Ligands via Lateral Lithiation." Organometallics. (Describes the stability and reactivity of 2-bromo-6-lithiomethylpyridine).

-

Source: [1]

-

General Synthesis of Pyridyl Alcohols

-

Reformatsky Alternative

Sources

- 1. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8247414B2 - Pyridizinone derivatives and the use thereof as H3 inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(6-Bromopyridin-2-yl)propan-2-ol - Lead Sciences [lead-sciences.com]

- 5. 2-(6-broMopyridin-2-yl)propan-2-ol | 638218-78-7 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound, 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL. While this specific molecule is not extensively documented in current scientific literature, its core structure, featuring a 6-bromopyridin-2-yl moiety, is a well-established pharmacophore found in a variety of biologically active agents. This guide will, therefore, leverage existing knowledge of related pyridine derivatives to propose a rationale for the synthesis and a strategic approach to elucidating the potential therapeutic activities of this compound. The content herein is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar novel chemical entities.

Introduction: The Promise of a Privileged Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that is prominently featured in a vast number of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions make it a "privileged scaffold" in medicinal chemistry. The introduction of a bromine atom at the 6-position of the pyridine ring, as seen in the 6-bromopyridin-2-yl moiety, can further enhance biological activity by modulating the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Derivatives of 6-bromopyridine have demonstrated a wide spectrum of pharmacological activities, including:

-

Anticancer Activity: Many pyridine derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[2][3][4]

-

Antibacterial and Antifungal Activity: The pyridine nucleus is a key component of many antimicrobial agents.[3][5][6]

-

Anti-inflammatory Activity: Certain pyridine-containing compounds have been investigated for their potential to modulate inflammatory pathways.[7]

Given the established biological relevance of the 6-bromopyridin-2-yl scaffold, it is hypothesized that 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL may possess therapeutic potential, particularly in the areas of oncology and inflammation. This guide outlines a systematic approach to test this hypothesis, starting from the chemical synthesis of the compound to its comprehensive biological characterization.

Physicochemical Properties and Proposed Synthesis

Compound Profile

-

IUPAC Name: 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL

-

Molecular Formula: C₉H₁₂BrNO

-

Molecular Weight: 230.10 g/mol

-

Chemical Structure:

C---C---C \ / C

Proposed Synthetic Pathway

A plausible synthetic route for 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL can be adapted from established methods for the synthesis of related pyridine derivatives. The proposed two-step synthesis starts from 2,6-dibromopyridine.

Step 1: Monosubstitution of 2,6-dibromopyridine with Acetone

This step involves a nucleophilic addition of the enolate of acetone to one of the bromine-bearing carbons of 2,6-dibromopyridine.

Step 2: Grignard Reaction

The ketone intermediate is then reacted with a methyl Grignard reagent to form the tertiary alcohol.

Caption: Proposed two-step synthesis of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL.

Detailed Experimental Protocol for Synthesis

Materials:

-

2,6-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone

-

Methylmagnesium bromide (CH₃MgBr) in diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Step 1: Synthesis of 1-(6-Bromopyridin-2-yl)propan-2-one

-

Dissolve 2,6-dibromopyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add an excess of anhydrous acetone dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL

-

Dissolve the purified 1-(6-bromopyridin-2-yl)propan-2-one in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of methylmagnesium bromide solution dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel to yield 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL.

-

A Strategic Approach to Biological Investigation

A tiered screening approach is recommended to efficiently evaluate the biological activity of the newly synthesized compound.

Caption: A tiered approach for the biological screening of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL.

Tier 1: Primary In Vitro Screening

Rationale: Given the prevalence of the pyridine scaffold in anticancer agents, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.[2][3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

| Compound | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | HCT116 (IC₅₀, µM) |

| Test Compound | Experimental Value | Experimental Value | Experimental Value |

| Doxorubicin (Ref.) | Known Value | Known Value | Known Value |

Rationale: The potential for pyridine derivatives to modulate inflammatory pathways warrants investigation.[7] A primary screen can assess the compound's ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Experimental Protocol: COX and LOX Inhibition Assays

Commercially available enzyme inhibition assay kits can be used for this purpose. These assays typically measure the production of prostaglandins (for COX) or leukotrienes (for LOX) in the presence of the test compound.

Procedure (General):

-

Follow the manufacturer's protocol for the specific COX or LOX inhibition assay kit.

-

Prepare a range of concentrations of the test compound.

-

Incubate the enzyme with the test compound and the substrate (arachidonic acid).

-

Measure the product formation using the detection method specified in the kit (e.g., colorimetric or fluorometric).

-

Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Tier 2: Mechanism of Action Studies

If the primary screens yield promising results, the next step is to investigate the compound's mechanism of action.

Rationale: Understanding how a compound exerts its biological effects is crucial for its further development.[8][9]

Hypothetical Signaling Pathway for Investigation (Anticancer):

Many anticancer drugs target key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt or MAPK pathways.[10]

Caption: A hypothetical PI3K/Akt signaling pathway that could be investigated.

Experimental Protocol: Western Blot Analysis

Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in a signaling pathway.

Procedure:

-

Treat cancer cells with the test compound at its IC₅₀ concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in protein expression and phosphorylation to determine the compound's effect on the signaling pathway.

Data Interpretation and Future Directions

The data generated from these studies will provide a comprehensive initial profile of the biological activity of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL. Positive results in any of the primary screens should be followed up with more detailed mechanism of action studies. If the compound demonstrates potent and selective activity, further lead optimization studies can be initiated to improve its pharmacological properties. This systematic approach will enable a thorough and efficient evaluation of this novel compound and contribute to the broader understanding of the therapeutic potential of pyridine derivatives.

References

- Rao, P. L., Suresh, M., Kotaiah, Y., Harikrishna, N., & Venkata Rao, C. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine. Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73.

- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.

- Quora. (2021).

- Adhikari, A., et al. (2020).

- MDPI. (2023). Strategies on biosynthesis and production of bioactive compounds in medicinal plants.

- BenchChem. (n.d.). In Vitro Cytotoxicity Assessment (MTT Assay).

- MDPI. (n.d.).

- MDPI. (2023).

- ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.

- Chemcess. (2025). 2-Methyl-2-propanol: Properties, Production And Uses.

- PubMed. (1997). Screening for bioactive compounds targeting the cellular signal transduction pathway using an RT-PCR-based bioassay system.

- Semantic Scholar. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop.

- Nagwa. (n.d.). Question Video: Identifying the Correct Structure of 2-Methylpropan-2-ol.

- ACS Publications. (2020).

- PubMed. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities.

- Slideshare. (n.d.).

- Save My Exams. (2025). Chlorination of 2-Methylpropan-2-ol (Edexcel International A Level (IAL) Chemistry): Revision Note.

- PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.

- APExBIO. (n.d.).

- ACS Publications. (2026).

- PubMed Central. (2023).

- Dove Medical Press. (2026).

- MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity.

- ResearchGate. (2025).

- Frontiers. (n.d.). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Screening for bioactive compounds targeting the cellular signal transduction pathway using an RT-PCR-based bioassay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol: A Versatile Pharmacophore Scaffold

Technical Guide & Whitepaper

Executive Summary

1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol (CAS: 955369-59-2) represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a critical building block for the synthesis of kinase inhibitors (e.g., AXL, JAK), ion channel blockers (Nav1.7), and GPCR modulators.

Its structural utility lies in its dual functionality:

-

The 6-Bromo Handle: Enables high-fidelity cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach the scaffold to core heterocycles.

-

The 2-Hydroxy-2-methylpropyl Tail: A metabolically stable, polar motif that modulates lipophilicity (LogD) and solubility while offering a specific hydrogen-bond donor/acceptor site often required for solvent-front interactions in protein binding pockets.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, structural properties, and application in drug development.

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of a 2,6-disubstituted pyridine ring. The unique pharmacological value stems from the 2-hydroxy-2-methylpropyl side chain.

-

Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups on the

-carbon restrict the conformational freedom of the side chain. This pre-organization reduces the entropic penalty upon binding to a protein target, often enhancing potency. -

Tertiary Alcohol: Unlike primary or secondary alcohols, the tertiary alcohol is resistant to oxidation by metabolic enzymes (e.g., alcohol dehydrogenases), significantly improving the in vivo half-life of the drug candidate.

-

Amphiphilic Balance: The hydrophobic gem-dimethyl group balances the hydrophilic hydroxyl group, allowing the molecule to traverse cell membranes while still maintaining aqueous solubility.

Key Physical Data

| Property | Value | Note |

| CAS Number | 955369-59-2 | |

| Molecular Formula | C | |

| Molecular Weight | 230.10 g/mol | |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid |

| pKa (Pyridine N) | ~2.5 - 3.0 | Reduced basicity due to electron-withdrawing Br |

| LogP | ~2.1 | Moderate lipophilicity |

Synthetic Methodologies

The synthesis of 1-(6-bromopyridin-2-yl)-2-methylpropan-2-ol relies on the lateral lithiation of 2-bromo-6-methylpyridine. This is a regioselective reaction where the acidity of the picolinic protons is exploited.

Core Synthesis Pathway (Lateral Lithiation)

The most robust protocol involves the deprotonation of 2-bromo-6-methylpyridine using a non-nucleophilic base (LDA) at low temperature, followed by the addition of acetone.

Mechanism:

-

Deprotonation: LDA removes a proton from the methyl group at position 6. The lithium coordinates with the pyridine nitrogen, stabilizing the carbanion (chelation control).

-

Nucleophilic Attack: The lithiated species attacks the carbonyl carbon of acetone.

-

Protonation: Acidic workup yields the tertiary alcohol.

Visualization of Synthesis Logic

Caption: Regioselective synthesis via lateral lithiation of the picoline methyl group.

Experimental Protocols

Protocol A: Preparation of 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol

Reagents:

-

2-Bromo-6-methylpyridine (1.0 eq)

-

Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)

-

Acetone (dry, 1.5 eq)

-

Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent & SM: Charge the flask with 2-bromo-6-methylpyridine (e.g., 10 g, 58 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Add the LDA solution dropwise over 20 minutes. Maintain the internal temperature below -70°C. The solution will turn a deep red/orange color, indicating the formation of the picolyl anion.

-

Equilibration: Stir at -78°C for 30–45 minutes to ensure complete deprotonation.

-

Addition: Add acetone (dry) dropwise via syringe. The color may lighten.

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench the reaction by adding saturated aqueous NH

Cl solution (50 mL). -

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient, typically 0-30% EtOAc).

Critical Control Points:

-

Temperature: Strict adherence to -78°C is vital to prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions) or bromine-lithium exchange (though position 6 is relatively stable compared to position 2).

-

Water: Acetone must be strictly anhydrous to prevent quenching the lithiated intermediate.

Medicinal Chemistry Applications (SAR)

This scaffold is a "plug-and-play" module. The bromine allows it to be attached to a central core, while the tail extends into solvent space.

Target Classes

-

Kinase Inhibitors (AXL, JAK): The pyridine nitrogen often forms a hydrogen bond with the hinge region or a water-mediated contact, while the hydroxy-alkyl tail solubilizes the molecule.

-

Nav1.7 Blockers: Used in pain management, where the polar tail interacts with extracellular loops of the sodium channel.

-

P2X7 Antagonists: The scaffold provides the necessary steric bulk and polarity to fit the allosteric binding sites.

Derivatives & Analogs Map

Modifications to the core scaffold allow for fine-tuning of potency and DMPK (Drug Metabolism and Pharmacokinetics) properties.

Caption: Structural modifications and their impact on therapeutic utility.

References

-

Preparation of 2-(6-bromopyridin-2-yl)propan-2-ol . ChemicalBook. (Note: Closely related analog synthesis).

-

Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors . National Institutes of Health (NIH). Describes the use of the 2-hydroxy-2-methylpropyl moiety in kinase inhibitors.

-

Pyrazolopyridine derivatives as TTX-S blockers . Google Patents (WO2014068988A1). Details the use of the scaffold in Sodium Channel blockers.

-

Synthesis and Pharmacological Characterization of Dopamine D1 Agonists . ACS Publications. Demonstrates the scaffold in GPCR ligand design.

-

1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol CAS 955369-59-2 Entry . Acros Pharmatech. Verification of CAS and chemical identity.

The Strategic Utility of 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in over 7000 drug molecules of medicinal importance underscores its significance.[1] This guide delves into the strategic application of a particularly valuable building block, 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol (also known as 2-(6-Bromopyridin-2-yl)propan-2-ol), in the synthesis of complex pharmaceutical agents. We will explore its synthesis, reactivity, and pivotal role in constructing molecular architectures with significant therapeutic potential, moving beyond a mere recitation of protocols to an analysis of the underlying chemical principles that drive its utility.

Compound Profile and Physicochemical Properties

1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol is a bifunctional molecule featuring a 2-substituted pyridine ring, a reactive bromine atom poised for cross-coupling reactions, and a tertiary alcohol moiety. This combination of features makes it a versatile intermediate in multi-step syntheses.

| Property | Value | Source |

| IUPAC Name | 2-(6-Bromopyridin-2-yl)propan-2-ol | [2] |

| CAS Number | 638218-78-7 | [2] |

| Molecular Formula | C₈H₁₀BrNO | [2] |

| Molecular Weight | 216.08 g/mol | [2] |

| Appearance | Colorless to off-white solid-liquid mixture | [3] |

| Predicted Boiling Point | 273.2 ± 25.0 °C | [3] |

| Predicted Density | 1.474 ± 0.06 g/cm³ | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Safety and Handling: This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment should be worn, and the compound should be handled in a well-ventilated fume hood.

Synthesis of the Building Block: A Validated Protocol

The synthesis of 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol is reliably achieved through the monolithiation of 2,6-dibromopyridine followed by quenching with an electrophile, in this case, acetone. This established protocol provides the target compound in high yield.[3]

Reaction Scheme:

Caption: Synthesis of the target building block.

Detailed Experimental Protocol:

Materials:

-

2,6-Dibromopyridine

-

n-Butyllithium (1.6 M solution in hexanes)

-

Acetone

-

Anhydrous Tetrahydrofuran (THF)

-

5% Aqueous Ammonium Chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottomed flask under an inert atmosphere (nitrogen or argon), add a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) dropwise, maintaining the internal temperature below -60 °C.

-

Stir the resulting dark solution at -78 °C for 30 minutes.

-

Add acetone (1.6 eq) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 15 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction by the careful addition of a 5% aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol, is typically obtained as an orange oil in high yield (e.g., 98%) and can be used in subsequent steps without further purification.[3]

Self-Validation: The success of this reaction hinges on the selective monolithiation at one of the bromine-bearing carbons of 2,6-dibromopyridine, which is a well-established and reliable transformation. The subsequent nucleophilic attack of the organolithium intermediate on acetone is a fundamental and high-yielding carbonyl addition reaction.

Reactivity and Strategic Applications in Organic Synthesis

The bromine atom at the 6-position of the pyridine ring is the primary site of reactivity for this building block, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for the construction of complex biaryl and heteroaryl structures.[1]

Caption: Key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the bromopyridine and various organoboron reagents.[4] This reaction is widely used to introduce aryl or vinyl substituents.

General Protocol:

-

Reactants: 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol (1.0 eq), Aryl or Vinylboronic Acid or Ester (1.1-1.5 eq).

-

Catalyst: Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.

-

Base: An aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (e.g., K₃PO₄).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Temperature: Typically heated to reflux (80-110 °C).

Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step and promote reductive elimination. The base is essential for the transmetalation step of the catalytic cycle.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, a common linkage in many biologically active molecules.[5] This reaction couples the bromopyridine with a primary or secondary amine.

General Protocol:

-

Reactants: 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol (1.0 eq), Amine (1.1-1.5 eq).

-

Catalyst: A palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP).

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.

-

Temperature: Typically heated (80-120 °C).

Causality of Experimental Choices: The selection of the ligand is critical in the Buchwald-Hartwig amination to promote the desired C-N bond formation and suppress side reactions. The strong base is required to deprotonate the amine and facilitate the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for introducing an alkynyl group onto the pyridine ring, providing access to another important class of intermediates.

General Protocol:

-

Reactants: 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol (1.0 eq), Terminal Alkyne (1.1-1.5 eq).

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), which often also serves as the solvent.

-

Solvent: If a co-solvent is needed, THF or DMF are common choices.

-

Temperature: Typically ranges from room temperature to moderate heating.

Causality of Experimental Choices: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base is necessary to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.

Application in Drug Discovery: A Case Study from Patent Literature

The utility of 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol as a key building block is exemplified in the patent literature for the synthesis of kinase inhibitors. For instance, in patent WO2009/131814, this intermediate is a precursor for the synthesis of substituted pyridinyl-pyrimidines, a class of compounds with potential applications in oncology.

The general synthetic strategy involves a Suzuki-Miyaura coupling of 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol with a suitably functionalized pyrimidine boronic acid or ester. This is followed by further functionalization to yield the final active pharmaceutical ingredient.

Sources

- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(6-broMopyridin-2-yl)propan-2-ol | 638218-78-7 [chemicalbook.com]

- 4. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL, a key intermediate in various synthetic applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural confirmation and purity assessment. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Spectroscopic Rationale

The structure of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL incorporates a 6-bromopyridine ring and a tertiary alcohol moiety. This combination of functional groups gives rise to a unique spectroscopic fingerprint, which can be systematically analyzed using a suite of analytical techniques. The presence of the bromine atom is particularly significant in mass spectrometry due to its characteristic isotopic distribution.

Molecular Formula: C₈H₁₀BrNO[1]

Molecular Weight: 216.07 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the 2-methylpropan-2-ol side chain.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | Doublet | 1H | Ar-H | The proton on the carbon adjacent to both the nitrogen and the bromine will be deshielded. |

| ~ 7.5 - 7.7 | Triplet | 1H | Ar-H | The proton on the carbon between the bromo and the substituted carbon will exhibit splitting from two neighboring protons. |

| ~ 7.2 - 7.4 | Doublet | 1H | Ar-H | The proton on the carbon adjacent to the substituted carbon will be the most shielded of the aromatic protons. |

| ~ 4.0 - 5.0 | Singlet (broad) | 1H | -OH | The hydroxyl proton is typically a broad singlet and its chemical shift can vary with solvent and concentration.[2] |

| ~ 2.9 - 3.1 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and the quaternary carbon, leading to a downfield shift. |

| ~ 1.2 - 1.4 | Singlet | 6H | 2 x -CH₃ | The two methyl groups are equivalent and are expected to appear as a singlet. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | Ar-C (C-Br) | The carbon bearing the bromine atom will be significantly downfield. |

| ~ 155 - 160 | Ar-C (C-N) | The carbon adjacent to the nitrogen in the pyridine ring. |

| ~ 138 - 142 | Ar-CH | Aromatic methine carbon. |

| ~ 125 - 130 | Ar-CH | Aromatic methine carbon. |

| ~ 120 - 125 | Ar-CH | Aromatic methine carbon. |

| ~ 70 - 75 | C(CH₃)₂OH | The quaternary carbon of the tertiary alcohol. |

| ~ 45 - 50 | -CH₂- | The methylene carbon. |

| ~ 25 - 30 | -CH₃ | The equivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Characteristic of the hydroxyl group in an alcohol, with broadening due to hydrogen bonding.[3][4] |

| 2850 - 3000 | Medium-Strong | C-H Stretch (sp³) | Aliphatic C-H stretching vibrations from the methyl and methylene groups. |

| ~ 3050 - 3100 | Weak-Medium | C-H Stretch (sp²) | Aromatic C-H stretching vibrations from the pyridine ring. |

| 1550 - 1600 | Medium-Strong | C=C & C=N Stretch | Aromatic ring stretching vibrations. |

| 1000 - 1300 | Strong | C-O Stretch | Characteristic of the C-O bond in the tertiary alcohol. |

| 500 - 600 | Medium | C-Br Stretch | The carbon-bromine bond vibration typically appears in the fingerprint region.[5] |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or a solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background scan and then the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data:

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

-

Molecular Ion (M⁺): A pair of peaks of approximately equal intensity will be observed at m/z values corresponding to the molecular weights calculated with ⁷⁹Br and ⁸¹Br.

-

[M+H]⁺: In soft ionization techniques like electrospray ionization (ESI), the protonated molecule will be observed. The mass spectrum is expected to show ions at m/z 216 and 218 , corresponding to [C₈H₁₁⁷⁹BrNO]⁺ and [C₈H₁₁⁸¹BrNO]⁺, respectively.[6]

Predicted Fragmentation Pattern:

The molecule is expected to fragment via several pathways, including:

-

Loss of a methyl group (-CH₃): Resulting in a fragment ion at m/z 201/203.

-

Loss of water (-H₂O): Leading to a fragment at m/z 198/200.

-

Cleavage of the C-C bond between the pyridine ring and the side chain.

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peaks and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL.

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust analytical framework for the unequivocal identification and characterization of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL. The predicted data in this guide, based on established spectroscopic principles and data from analogous structures, serves as a reliable reference for researchers working with this compound. Experimental verification using the outlined protocols will confirm the structural integrity and purity of the synthesized material.

References

-

PubChem. (6-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts. 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubChem. 2-(6-Bromopyridin-2-yl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025-08-08) Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

-

PubMed. Structural and spectroscopic study of the Br2...3-Br-pyridine complex by DFT calculations. Retrieved from [Link]

-

Doc Brown's Chemistry. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

ResearchGate. (2025-08-09) Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. Retrieved from [Link]

-

ResearchGate. (2025-08-09) Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II). Retrieved from [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

PubChemLite. 2-(6-bromopyridin-2-yl)propan-2-ol. Retrieved from [Link]

-

Asian Journal of Chemistry. (1997-04-14) Infrared Spectral Studied of Some Substituted Pyridines. Retrieved from [Link]

Sources

- 1. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. 2-(6-broMopyridin-2-yl)propan-2-ol | 638218-78-7 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL, a key intermediate in pharmaceutical synthesis. Given the absence of extensive published experimental solubility data for this compound, this document focuses on providing a robust framework for its theoretical prediction and experimental determination. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various solvent systems.

Introduction to 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL, also known as 2-(6-bromopyridin-2-yl)propan-2-ol, is a heterocyclic organic compound with the chemical formula C₈H₁₀BrNO.[1] Its structure, featuring a bromopyridine ring and a tertiary alcohol functional group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Understanding its solubility is critical for reaction optimization, purification, formulation, and ultimately, for its potential role in active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL

| Property | Value | Source |

| CAS Number | 638218-78-7 | PubChem[1] |

| Molecular Formula | C₈H₁₀BrNO | PubChem[1] |

| Molecular Weight | 216.07 g/mol | PubChem[1] |

| Appearance | Solid-Liquid Mixture | Sigma-Aldrich |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Predicted pKa | 13.23 ± 0.29 | ChemicalBook |

| Predicted Boiling Point | 273.2 ± 25.0 °C | ChemicalBook |

| Predicted Density | 1.474 ± 0.06 g/cm³ | ChemicalBook |

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The solubility of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL will be governed by the interplay of its functional groups and the properties of the solvent.

The tertiary alcohol (-OH) group is polar and capable of acting as a hydrogen bond donor.[3][4][5] This feature suggests good solubility in polar protic solvents such as water, methanol, and ethanol.

The bromopyridine ring introduces both polarity, due to the nitrogen atom, and lipophilicity. Pyridine itself is miscible with a wide range of solvents, including water and hexane, due to its polar but aprotic nature.[6][7][8][9] The presence of the bromine atom and the carbon backbone increases the molecule's size and lipophilicity, which will influence its solubility in non-polar solvents.

The XLogP3 value of 1.6 indicates a moderate level of lipophilicity, suggesting that the compound will have appreciable solubility in both polar and some non-polar organic solvents.[1]

Based on these structural features, a qualitative prediction of solubility in common solvents can be made:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to strong hydrogen bonding interactions. Also likely to be soluble in polar aprotic solvents like DMSO and DMF.

-

Moderate Solubility: Expected in moderately polar solvents like acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in non-polar solvents such as hexane and toluene, where the polar functional groups will hinder dissolution.

-

Aqueous Solubility: The presence of both a hydrogen-bonding alcohol group and a polar pyridine ring suggests some degree of water solubility. However, the overall size of the molecule and the presence of the bromine atom may limit its aqueous solubility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain quantitative and reliable solubility data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[10][11]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Samples:

-

Accurately weigh approximately 10 mg of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL into separate glass vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm that equilibrium has been achieved (i.e., the measured solubility does not significantly change).[10][11]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

-

-

HPLC Analysis:

-

Method Development: An appropriate reverse-phase HPLC method should be developed for the analysis of the pyridine derivative.[12][13][14][15][16] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer like formic acid or ammonium acetate) is a good starting point. The UV detector should be set to a wavelength where the compound has maximum absorbance.

-

Calibration Curve: Prepare a series of calibration standards of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL in a suitable solvent (one in which it is freely soluble, like methanol) at known concentrations.

-

Sample Analysis: Inject the filtered samples and the calibration standards into the HPLC system.

-

Quantification: Determine the peak area of the compound in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the line to calculate the concentration of the compound in the filtered samples.

-

-

Data Reporting:

-

The solubility should be reported in units of mg/mL or µg/mL.

-

It is crucial to specify the solvent and the temperature at which the measurement was performed.

-

Understanding Kinetic vs. Thermodynamic Solubility

It is important to distinguish between thermodynamic and kinetic solubility, as they can yield different results and have different implications in drug discovery and development.[17][18][19]

-

Thermodynamic Solubility: As determined by the shake-flask method, this is the true equilibrium solubility of the most stable crystalline form of the compound. It is a critical parameter for understanding the intrinsic properties of a molecule.[10][20]

-

Kinetic Solubility: This is often measured in high-throughput screening settings where a compound is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[10][20] Precipitation is monitored over a shorter time frame. Kinetic solubility values are often higher than thermodynamic solubility because they can represent the solubility of an amorphous or less stable polymorphic form, or a supersaturated solution.[17][18][19]

Caption: Thermodynamic vs. Kinetic Solubility Pathways.

Conclusion

References

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

PubChem. 2-(6-Bromopyridin-2-yl)propan-2-ol. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Chemistry LibreTexts. 1.6: Physical properties of organic compounds. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Wikipedia. Pyridine. [Link]

-

ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

-

ACS Publications. Mutual solubility of water and pyridine derivatives. [Link]

-

TutorChase. How do functional groups affect solubility in organic compounds? [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ChemEurope.com. Pyridine. [Link]

-

PubMed. kinetic versus thermodynamic solubility temptations and risks. [Link]

-

DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

-

Solubility of Things. Pyridine. [Link]

-

Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Link]

Sources

- 1. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. Pyridine [chemeurope.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. helixchrom.com [helixchrom.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. ptfarm.pl [ptfarm.pl]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. researchgate.net [researchgate.net]

- 19. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-Depth Technical Guide to 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL, also known by its IUPAC name 2-(6-bromopyridin-2-yl)propan-2-ol and CAS number 638218-78-7. The document details its synthesis, chemical and physical properties, and significant applications as a key intermediate in organic and medicinal chemistry. Particular focus is given to its role in the development of novel therapeutics, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for the treatment of inflammatory diseases and cancers. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL is a substituted pyridine derivative that has emerged as a valuable building block in modern synthetic chemistry.[1] Its structure, featuring a bromo-substituted pyridine ring and a tertiary alcohol, offers two reactive sites that can be selectively functionalized, making it a versatile precursor for a wide range of more complex molecules.[2] The pyridine moiety is a common scaffold in many biologically active compounds, and the presence of the bromine atom allows for various cross-coupling reactions, while the tertiary alcohol can be a key pharmacophoric feature or a handle for further chemical transformations. This guide will delve into the known synthesis, historical context, and burgeoning applications of this important chemical entity.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL is provided in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 638218-78-7 | [3] |

| Molecular Formula | C₈H₁₀BrNO | [3] |

| Molecular Weight | 216.08 g/mol | [3] |

| Appearance | Colorless to off-white solid-liquid mixture | [1] |

| Boiling Point | 273.2±25.0 °C (Predicted) | [1] |

| Density | 1.474±0.06 g/cm³ (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Safety and Handling: 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL is classified as a warning-level hazardous substance. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Discovery

Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL:[1]

Materials:

-

2,6-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetone

-

Anhydrous Tetrahydrofuran (THF)

-

5% Aqueous ammonium chloride solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Dry ice-acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dibromopyridine.

-

Dissolve the 2,6-dibromopyridine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice-acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-